

# Application Notes and Protocols for Live-Cell Imaging of CEP120-Depleted Cells

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Compound of Interest

CEP120 Human Pre-designed
siRNA Set A

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Audience: Researchers, scientists, and drug development professionals.

### Introduction

Centrosomal Protein 120 (CEP120) is a crucial regulator of centriole assembly, maturation, and ciliogenesis.[1][2] It is primarily localized to the daughter centriole in quiescent cells, where it plays a role in inhibiting the premature maturation of this structure.[1][3][4] Depletion of CEP120 has been shown to cause defects in centriole duplication, aberrant accumulation of pericentriolar material (PCM), and consequently, impaired formation and function of primary cilia.[3][4] Mutations in the CEP120 gene are associated with human ciliopathies, including Joubert syndrome and Jeune Asphyxiating Thoracic Dystrophy, highlighting its importance in cellular and developmental processes.[3][5]

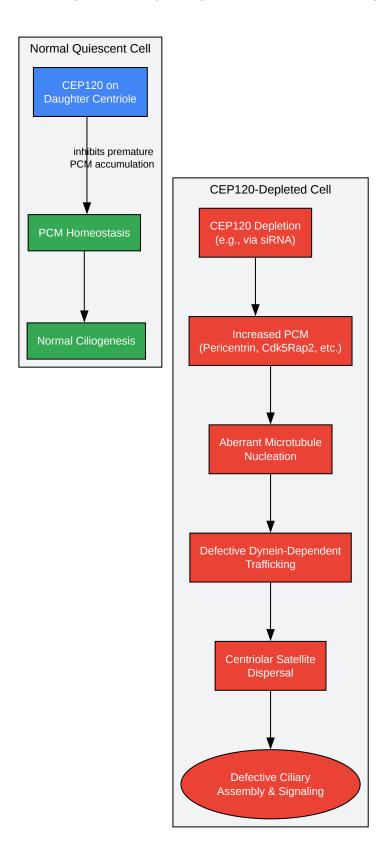
Live-cell imaging of CEP120-depleted cells is a powerful technique to dissect the dynamic cellular processes regulated by this protein in real-time. These application notes provide detailed protocols for CEP120 depletion via siRNA, subsequent live-cell imaging, and quantitative analysis, along with a summary of expected quantitative outcomes.

## **Signaling and Functional Pathway of CEP120**

In quiescent (G0) cells, CEP120 is asymmetrically enriched on the daughter centriole, where it functions to prevent the untimely recruitment and accumulation of PCM components.[1][3] The



loss of CEP120 disrupts this inhibitory mechanism, leading to a cascade of events that ultimately impair the cell's ability to form a primary cilium, a critical sensory organelle.



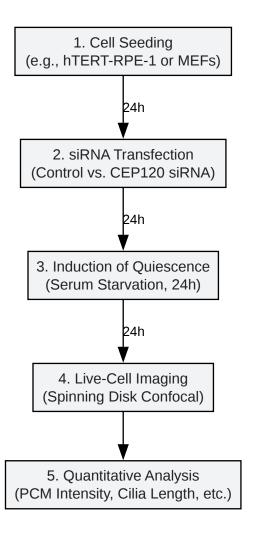


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Caption: Effect of CEP120 depletion on ciliogenesis pathway.

## **Experimental Workflow Overview**

The general workflow for investigating the effects of CEP120 depletion involves cell culture, siRNA-mediated knockdown of the CEP120 protein, induction of quiescence and ciliogenesis through serum starvation, live-cell imaging using fluorescence microscopy, and subsequent quantitative analysis of the acquired images.



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**Caption:** General experimental workflow for live-cell imaging.

## **Quantitative Data Summary**



Depletion of CEP120 leads to significant and measurable changes in centrosomal composition and ciliary characteristics. The following tables summarize typical quantitative results observed in mouse embryonic fibroblast (MEF) cells.

Table 1: Effect of CEP120 Depletion on Pericentriolar Material (PCM) Components

Protein	Localization	Fold Increase in Centrosomal Intensity (CEP120- depleted vs. Control)	Reference
Pericentrin	Core PCM Scaffold	~2.5-fold	[1]
Cdk5Rap2	PCM Component	Significant Increase	[1]
Ninein	Subdistal Appendages / PCM	Significant Increase	[1]

| Cep170 | PCM Component | Significant Increase |[1] |

Table 2: Effect of CEP120 Depletion on Ciliogenesis

Parameter	Control siRNA	CEP120 siRNA	Reference
Percentage of Ciliated Cells	Normal (~70-80%)	>60% Decrease	[1][3]

| Cilia Length | Normal | Aberrant (Shorter or Longer) |[1][3] |

# Experimental Protocols Protocol 1: Cell Culture and CEP120 Depletion

This protocol describes the transient depletion of CEP120 in human hTERT-RPE-1 or mouse embryonic fibroblast (MEF) cells using small interfering RNA (siRNA).

Materials:



- hTERT-RPE-1 or MEF cells
- DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Control siRNA (non-targeting)
- CEP120-targeting siRNA (e.g., Dharmacon, D-019156–03, Sequence: 5'-GCACGUUAAUCAGCUACAA-3')[1]
- Lipofectamine™ RNAiMAX Transfection Reagent
- Opti-MEM™ I Reduced Serum Medium
- 6-well plates or 35 mm imaging dishes

#### Procedure:

- Cell Seeding: One day prior to transfection, seed hTERT-RPE-1 or MEF cells in 6-well plates or imaging dishes so they reach 50-80% confluency on the day of transfection.[1][6]
- siRNA Preparation:
  - For each well, dilute 100-200 nM of siRNA oligonucleotide (Control or CEP120-targeting)
     into Opti-MEM™ medium.
  - In a separate tube, dilute Lipofectamine™ RNAiMAX into Opti-MEM™ medium according to the manufacturer's protocol.
  - Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
- Transfection: Add the siRNA-lipid complexes to the cells dropwise. Swirl the plate gently to ensure even distribution.
- Incubation: Incubate the cells for 24 hours at 37°C and 5% CO<sub>2</sub>.



- Induction of Ciliogenesis: After 24 hours of transfection, replace the growth medium with low-serum medium (0.5% FBS) to induce quiescence and promote ciliogenesis.[1]
- Final Incubation: Incubate the cells for another 24 hours. The cells are now ready for live-cell imaging (48 hours post-transfection). Protein depletion can be verified by immunoblotting or immunofluorescence in parallel fixed-cell experiments.[1]

## **Protocol 2: Live-Cell Imaging**

This protocol provides a general framework for live-cell imaging of CEP120-depleted cells to observe ciliary dynamics and PCM protein localization.

#### Materials:

- CEP120-depleted and control cells prepared as in Protocol 1.
- Fluorescent protein constructs or dyes to label structures of interest (e.g., mNeonGreen-ARL13b for cilia, GFP-Centrin for centrioles, RFP-CEP164 for mother centriole).[8][9]
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM supplemented with 30 mM HEPES).[6]
- A microscope equipped for live-cell imaging (e.g., spinning disk confocal) with an environmental chamber to maintain 37°C and 5% CO<sub>2</sub>.[10]

#### Procedure:

- Fluorescent Labeling (if required): If not using stable cell lines, transfect cells with plasmids encoding fluorescently-tagged proteins of interest (e.g., PCM components, ciliary markers) 19-24 hours before imaging.[6]
- Sample Preparation: Gently replace the culture medium in the imaging dish with pre-warmed live-cell imaging medium.
- Microscope Setup:
  - Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature to equilibrate.



- Use an autofocus system to maintain focus over the duration of the time-lapse experiment.
   [10]
- Image Acquisition:
  - Identify cells for imaging. In CEP120-depleted samples, focus on cells exhibiting the expected phenotype (e.g., lack of cilia, altered PCM).
  - Set up a time-lapse acquisition sequence. The interval between frames will depend on the dynamics of the process being studied (e.g., every 10 seconds for rapid transport, every 5-10 minutes for ciliogenesis).[6][11]
  - To minimize phototoxicity, use the lowest possible laser power and shortest exposure time that provides an adequate signal-to-noise ratio.[10][12]
- Data Collection: Acquire time-lapse images for the desired duration.

## **Protocol 3: Quantitative Image Analysis**

Quantitative analysis is essential to extract meaningful data from live-cell imaging experiments. [13]

#### Software:

ImageJ/Fiji, MATLAB, or other image analysis software.[13]

#### General Procedure:

- Image Segmentation: The first critical step is to accurately identify and outline individual cells
  and subcellular structures (e.g., centrosomes, cilia) in each frame of the time-lapse series.
   This can be done manually or using automated segmentation algorithms.[14][15]
- Fluorescence Intensity Measurement:
  - For PCM analysis, define a region of interest (ROI) around the centrosome in both control and CEP120-depleted cells.
  - Measure the mean or integrated fluorescence intensity within the ROI for each channel.



- Correct for background fluorescence by measuring the intensity of a nearby region with no cells.
- Cilia Measurement:
  - Measure the length of cilia from the base to the tip using the segmented line tool.
  - Count the number of ciliated versus non-ciliated cells in multiple fields of view to determine the percentage of ciliogenesis.
- Statistical Analysis:
  - Collect data from a sufficient number of cells (e.g., N > 30 per condition) across at least three independent experiments.
  - Perform statistical tests (e.g., t-test, ANOVA) to determine the significance of observed differences between control and CEP120-depleted cells.

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